molecular formula C8H5F2NO2 B13202648 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13202648
M. Wt: 185.13 g/mol
InChI Key: LYLVQOXHLOPVMN-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 3rd position, and a dihydroindolone structure. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable indole precursor followed by hydroxylation and reduction steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various dihydro derivatives.

Scientific Research Applications

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoroindole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-Hydroxyindole: Does not have fluorine atoms, affecting its interaction with molecular targets.

    2,3-Dihydroindolone: Lacks both fluorine atoms and the hydroxyl group, leading to distinct properties.

Uniqueness

6,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

6,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2,7,12H,(H,11,13)

InChI Key

LYLVQOXHLOPVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(C(=O)N2)O)F)F

Origin of Product

United States

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